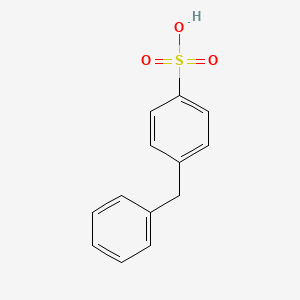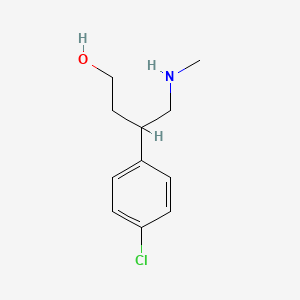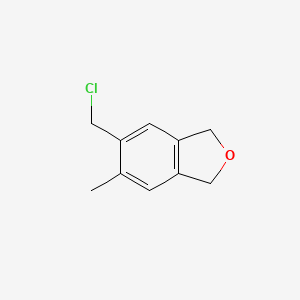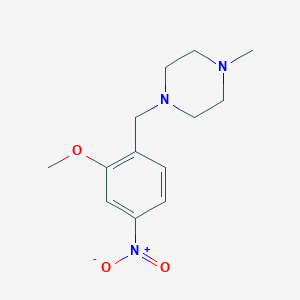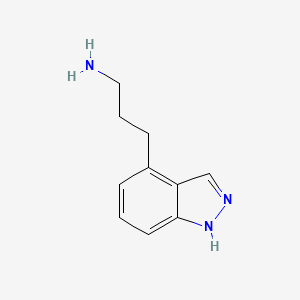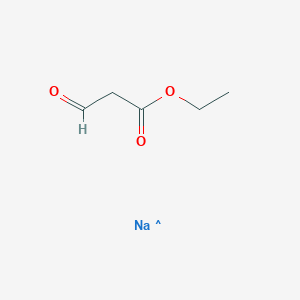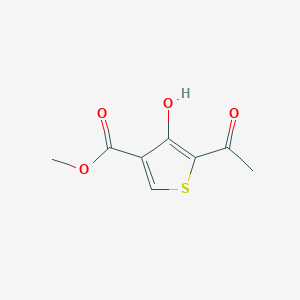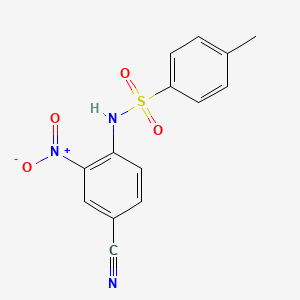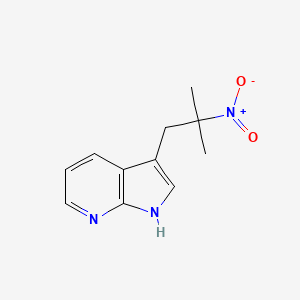
4-(4-aminopyrimidin-2-yl)sulfanylbutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-aminopyrimidin-2-yl)sulfanylbutanenitrile is a compound that belongs to the class of aminopyrimidines Aminopyrimidines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-aminopyrimidin-2-yl)sulfanylbutanenitrile typically involves multiple steps, starting from acyclic starting materials. One common method involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
4-(4-aminopyrimidin-2-yl)sulfanylbutanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield a sulfonyl derivative, while reduction of the nitrile group would produce an amine derivative.
科学研究应用
4-(4-aminopyrimidin-2-yl)sulfanylbutanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays for its activity against certain pathogens.
Industry: The compound can be used in the development of agrochemicals and other industrial applications.
作用机制
The mechanism of action of 4-(4-aminopyrimidin-2-yl)sulfanylbutanenitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby exerting its biological effects. The exact molecular pathways and targets can vary depending on the specific application and the modifications made to the compound.
相似化合物的比较
4-(4-aminopyrimidin-2-yl)sulfanylbutanenitrile can be compared with other aminopyrimidine derivatives. Similar compounds include:
2-aminopyrimidin-4-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimidine-based sulfonyl compounds: These compounds have a sulfonyl group attached to the pyrimidine ring and are known for their anti-inflammatory and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
属性
分子式 |
C8H10N4S |
|---|---|
分子量 |
194.26 g/mol |
IUPAC 名称 |
4-(4-aminopyrimidin-2-yl)sulfanylbutanenitrile |
InChI |
InChI=1S/C8H10N4S/c9-4-1-2-6-13-8-11-5-3-7(10)12-8/h3,5H,1-2,6H2,(H2,10,11,12) |
InChI 键 |
KLUCIFZDMPPWOB-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1N)SCCCC#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
